1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide
Description
1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a piperidine-carboxamide scaffold and a 5-methylthiazol-2-yl substituent. The benzimidazole moiety is known for its bioisosteric properties with purine bases, enabling interactions with biological targets such as enzymes and receptors. The thiazole group enhances metabolic stability and binding affinity, making the compound a candidate for therapeutic applications, particularly in oncology and antimicrobial research .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-10-19-18(25-12)22-17(24)13-6-8-23(9-7-13)11-16-20-14-4-2-3-5-15(14)21-16/h2-5,10,13H,6-9,11H2,1H3,(H,20,21)(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXDGUJHUFCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound can be categorized as a benzimidazole derivative with a thiazole moiety. The structural formula is represented by:
Anticancer Activity
Research indicates that compounds similar to This compound exhibit notable anticancer effects. In particular, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells and A549 lung cancer cells.
Key Findings:
- Induction of Apoptosis: The compound has been shown to upregulate pro-apoptotic markers such as caspase-3 and Bax while downregulating anti-apoptotic factors like Bcl-2, indicating its potential to trigger programmed cell death in cancer cells .
- Cell Cycle Arrest: In vitro studies demonstrated that this compound can cause cell cycle arrest, further corroborating its anticancer potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.8 | Apoptosis induction |
| A549 | 56.9 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes involved in cancer progression. The results suggest multiple interaction sites, enhancing its potential as a multi-targeted kinase inhibitor .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Benzimidazole Ring: Essential for anticancer activity, providing a scaffold for interaction with biological targets.
- Thiazole Moiety: Contributes to the compound's lipophilicity and enhances binding affinity to target proteins.
Research has indicated that modifications in these structural components can significantly affect the potency and selectivity of the compound against different cancer cell lines .
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the same scaffold:
- Study on HepG2 Cells: A derivative exhibited an IC50 of 4.8 µM, demonstrating strong cytotoxicity through apoptotic pathways .
- Comparative Analysis: Another study compared various benzimidazole derivatives, revealing that those with enhanced thiazole integration showed improved anticancer activity against both HepG2 and A549 cells .
Comparison with Similar Compounds
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS: 923397-84-6)
- Structure : Features a benzimidazole linked to a piperidine-carboxamide and a sulfonyl group.
- Molecular Weight : 495.0 vs. ~388.4 (estimated for the target compound).
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide (CAS: 1351590-39-0)
- Structure : Substitutes the thiazole with an imidazole-pyrimidine group.
- Key Differences : The imidazole-pyrimidine moiety may enhance π-π stacking interactions in DNA/RNA binding, making this compound more suited for targeting nucleic acids.
- Molecular Weight : 388.4 vs. the target compound (estimated similar range).
- Synthesis : Utilizes microwave-assisted acetylation (similar to ), whereas the target compound likely involves copper-catalyzed coupling (see ) .
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (CAS: 1226431-13-5)
- Structure : Replaces the thiazole with a piperazine-carboxamide and m-tolyl group.
- Key Differences : Piperazine improves solubility but reduces lipophilicity. The m-tolyl group may enhance CNS penetration, suggesting neuropharmacological applications.
- Molecular Weight : 349.4 vs. higher for the thiazole analog.
- Applications : Piperazine derivatives are common in antipsychotics and antihistamines (e.g., Astemizole in ) .
N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)-1H-imidazole (CAS: 1357476-70-0)
- Structure : Shares a thiazole core but lacks the benzimidazole-piperidine linkage.
- Key Differences : The trifluoromethyl group increases metabolic resistance and bioavailability.
- Molecular Weight : 395.4 vs. the target compound.
- Applications : Fluorinated thiazoles are prevalent in agrochemicals (e.g., imazamox in ) and kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing benzimidazole-thiazole hybrid compounds like 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and coupling. For example:
- Step 1 : Prepare the benzimidazole core via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., using glacial acetic acid or HCl).
- Step 2 : Functionalize the piperidine-4-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between piperidine-4-carboxylic acid and 5-methylthiazol-2-amine.
- Step 3 : Link the benzimidazole and piperidine-thiazole units via alkylation (e.g., using K₂CO₃ in DMF with a bromomethyl intermediate).
- Validation : Confirm purity via HPLC (>95%) and structural integrity using ¹H-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm for benzimidazole/thiazole) and piperidine carbons (δ 40–60 ppm).
- FT-IR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole, C=O at ~1680 cm⁻¹ for carboxamide).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~410–420).
- Elemental Analysis : Validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Prioritize in vitro assays due to structural complexity:
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme Inhibition : Test against kinases or cyclooxygenase (COX-1/2) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the benzimidazole (e.g., electron-withdrawing groups at C-5/C-6) or thiazole (e.g., methyl → ethyl/fluoro) to probe electronic effects.
- Piperidine Substitution : Explore sp³/sp² hybridization (e.g., replacing piperidine with morpholine or aryl groups) to alter conformational flexibility.
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Reference compounds like 4m (antimicrobial) and 9c (COX-2 inhibitor) show substituent-dependent activity .
Q. What strategies resolve contradictory data in biological activity across similar derivatives?
- Methodological Answer :
- Comparative Spectroscopic Analysis : Re-examine NMR/LCMS data to rule out impurities (e.g., residual solvents affecting MIC values).
- Dose-Response Curves : Perform triplicate assays with stricter controls (e.g., solvent-only baselines).
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across derivatives. For example, 9c showed stronger COX-2 binding (∆G = -9.2 kcal/mol) than 9d due to bromine-induced hydrophobic interactions .
Q. How can molecular docking guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known benzimidazole/thiazole interactions (e.g., uPAR, COX-2).
- Protocol :
Prepare the protein (PDB: 1CX2 for COX-2) by removing water/ligands and adding hydrogens.
Generate ligand conformers (e.g., using Open Babel).
Dock with flexible side chains (e.g., Arg120, Tyr355 for COX-2) and validate with RMSD clustering.
- Case Study : Compound 9c ’s 4-bromophenyl group enhanced COX-2 binding via π-π stacking with Tyr385, aligning with experimental IC₅₀ = 0.8 µM .
Q. What advanced analytical techniques address challenges in purity assessment?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., [M+2] peaks for chlorine-containing derivatives).
- 2D-NMR (HSQC/HMBC) : Assign overlapping aromatic signals (e.g., distinguishing benzimidazole C-2 from thiazole C-5).
- X-ray Crystallography : Confirm absolute configuration (e.g., piperidine chair conformation) using single crystals grown via vapor diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
